molecular formula C14H20ClNO4 B2808310 2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide CAS No. 2411298-01-4

2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide

Cat. No.: B2808310
CAS No.: 2411298-01-4
M. Wt: 301.77
InChI Key: DOAWOEJXKHGHKX-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide is an organic compound with a complex structure that includes a chloro group, a propyl chain, and a dimethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide typically involves multiple steps. One common method starts with the reaction of 3,5-dimethoxyphenol with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloro group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried

Properties

IUPAC Name

2-chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4/c1-10(15)14(17)16-5-4-6-20-13-8-11(18-2)7-12(9-13)19-3/h7-10H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAWOEJXKHGHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC1=CC(=CC(=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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